molecular formula C3H7O4P B10825085 (3-Methyloxiran-2-yl)phosphonic acid CAS No. 23112-90-5

(3-Methyloxiran-2-yl)phosphonic acid

Cat. No.: B10825085
CAS No.: 23112-90-5
M. Wt: 138.06 g/mol
InChI Key: YMDXZJFXQJVXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosfomycin sodium is synthesized through a multi-step process. The initial step involves the reaction of phosphonic acid with epichlorohydrin to form an intermediate compound. This intermediate is then reacted with sodium hydroxide to produce fosfomycin sodium .

Industrial Production Methods

Industrial production of fosfomycin sodium involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis but optimized for higher yield and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Fosfomycin sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield a range of substituted fosfomycin derivatives .

Scientific Research Applications

Fosfomycin sodium has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of antibiotic synthesis and mechanisms.

    Biology: Employed in research on bacterial cell wall synthesis and resistance mechanisms.

    Medicine: Investigated for its potential in treating infections caused by multidrug-resistant bacteria.

    Industry: Utilized in the development of new antibiotics and antibacterial agents

Mechanism of Action

Fosfomycin sodium exerts its effects by irreversibly inhibiting the enzyme pyruvyl transferase, which is involved in the early stages of bacterial cell wall synthesis. This inhibition prevents the formation of N-acetylmuramic acid, a crucial component of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fosfomycin sodium is unique due to its ability to penetrate the blood-brain barrier and its broad-spectrum activity against a wide range of bacteria, including those resistant to multiple drugs. This makes it particularly valuable in treating severe and resistant infections .

Properties

IUPAC Name

(3-methyloxiran-2-yl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDXZJFXQJVXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860295
Record name P-(3-Methyl-2-oxiranyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23112-90-5
Record name P-(3-Methyl-2-oxiranyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23112-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name P-(3-Methyl-2-oxiranyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.